1-(2-Bromophenyl)-3-oxocyclobutane-1-carbonitrile
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Overview
Description
1-(2-Bromophenyl)-3-oxocyclobutane-1-carbonitrile is an organic compound characterized by a bromophenyl group attached to a cyclobutane ring with a ketone and a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-3-oxocyclobutane-1-carbonitrile typically involves multistep organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: The bromophenyl group is introduced to the cyclobutane ring through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1-(2-Bromophenyl)-3-oxocyclobutane-1-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-3-oxocyclobutane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ketone and nitrile groups can engage in nucleophilic addition and substitution reactions . These interactions can modulate various biochemical pathways, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile
- 1-(2-Fluorophenyl)-3-oxocyclobutane-1-carbonitrile
- 1-(2-Iodophenyl)-3-oxocyclobutane-1-carbonitrile
Uniqueness
1-(2-Bromophenyl)-3-oxocyclobutane-1-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C11H8BrNO |
---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
1-(2-bromophenyl)-3-oxocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H8BrNO/c12-10-4-2-1-3-9(10)11(7-13)5-8(14)6-11/h1-4H,5-6H2 |
InChI Key |
UWSYYIQUVHICFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(C#N)C2=CC=CC=C2Br |
Origin of Product |
United States |
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